molecular formula C23H20ClN3O2 B4688341 N-(2-(4-CL-PH)-1-(((3-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)-4-METHYLBENZAMIDE CAS No. 324564-98-9

N-(2-(4-CL-PH)-1-(((3-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)-4-METHYLBENZAMIDE

Cat. No.: B4688341
CAS No.: 324564-98-9
M. Wt: 405.9 g/mol
InChI Key: DKMDFNGWAQILIG-BKUYFWCQSA-N
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Description

N-(2-(4-Chlorophenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a chlorophenyl group, a pyridinylmethyl group, and a vinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Chlorophenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated aromatic compound reacts with an alkene in the presence of a palladium catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be added via a Friedel-Crafts acylation reaction, using chlorobenzene and an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyridinylmethyl Group: This step involves a nucleophilic substitution reaction where the pyridinylmethyl group is introduced using a suitable nucleophile.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chlorophenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(4-Chlorophenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-(4-Chlorophenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-Chlorophenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)-4-methylbenzamide: shares similarities with other compounds containing chlorophenyl, pyridinyl, and vinyl groups.

    N-(2-(4-Chlorophenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)-4-methylbenzamide: is unique due to its specific combination of functional groups and structural features.

Uniqueness

  • The presence of both chlorophenyl and pyridinylmethyl groups provides a unique combination of electronic and steric effects, enhancing its reactivity and potential biological activities.
  • The vinyl group allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2/c1-16-4-8-19(9-5-16)22(28)27-21(13-17-6-10-20(24)11-7-17)23(29)26-15-18-3-2-12-25-14-18/h2-14H,15H2,1H3,(H,26,29)(H,27,28)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMDFNGWAQILIG-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324564-98-9
Record name N-(2-(4-CL-PH)-1-(((3-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)-4-METHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4-CL-PH)-1-(((3-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)-4-METHYLBENZAMIDE
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N-(2-(4-CL-PH)-1-(((3-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)-4-METHYLBENZAMIDE
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N-(2-(4-CL-PH)-1-(((3-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)-4-METHYLBENZAMIDE
Reactant of Route 6
N-(2-(4-CL-PH)-1-(((3-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)-4-METHYLBENZAMIDE

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